[1,5-dinitro-6-oxo-11-(2-oxopropyl)-1,4,5,6-tetrahydro-1,5-methano-3-benzazocin-3(2H)-yl]acetic acid
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Overview
Description
[1,5-dinitro-6-oxo-11-(2-oxopropyl)-1,4,5,6-tetrahydro-1,5-methano-3-benzazocin-3(2H)-yl]acetic acid: is a complex organic compound with a unique structure that includes multiple functional groups such as nitro, oxo, and acetic acid moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,5-dinitro-6-oxo-11-(2-oxopropyl)-1,4,5,6-tetrahydro-1,5-methano-3-benzazocin-3(2H)-yl]acetic acid can be achieved through a multi-step process involving several key reactions. One common method involves the Mannich reaction, which is used to introduce the oxopropyl group . The reaction conditions typically include the use of a strong acid catalyst and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxo and nitro groups.
Reduction: Reduction of the nitro groups can lead to the formation of amines.
Substitution: The acetic acid moiety can participate in esterification and amidation reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction reactions.
Substitution Reactions: Acid chlorides and amines are commonly used reagents for esterification and amidation, respectively.
Major Products
The major products formed from these reactions include various derivatives such as amines, esters, and amides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
[1,5-dinitro-6-oxo-11-(2-oxopropyl)-1,4,5,6-tetrahydro-1,5-methano-3-benzazocin-3(2H)-yl]acetic acid: has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of [1,5-dinitro-6-oxo-11-(2-oxopropyl)-1,4,5,6-tetrahydro-1,5-methano-3-benzazocin-3(2H)-yl]acetic acid involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the oxo and acetic acid moieties can form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways and lead to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
3-(5-substituted Oxy-2,4-dinitrophenyl)-2-oxo-propionic acid ester: This compound shares similar functional groups and can undergo similar chemical reactions.
Potassium 3,5-dinitro-6-oxo-1,6-dihydropyrazin-2-olate: Another compound with nitro and oxo groups, used in energetic materials.
Uniqueness: : [1,5-dinitro-6-oxo-11-(2-oxopropyl)-1,4,5,6-tetrahydro-1,5-methano-3-benzazocin-3(2H)-yl]acetic acid is unique due to its complex structure that combines multiple functional groups, allowing it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H17N3O8 |
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Molecular Weight |
391.3 g/mol |
IUPAC Name |
2-[1,9-dinitro-8-oxo-13-(2-oxopropyl)-11-azatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-yl]acetic acid |
InChI |
InChI=1S/C17H17N3O8/c1-10(21)6-13-16(19(25)26)8-18(7-14(22)23)9-17(13,20(27)28)15(24)11-4-2-3-5-12(11)16/h2-5,13H,6-9H2,1H3,(H,22,23) |
InChI Key |
HVIDBGGUKKEKKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1C2(CN(CC1(C(=O)C3=CC=CC=C32)[N+](=O)[O-])CC(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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